An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-(dimethoxymethyl)pyridine
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-(dimethoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-(dimethoxymethyl)pyridine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this pyridine derivative.
Chemical Identity and Physical Properties
3-Chloro-5-(dimethoxymethyl)pyridine is a halogenated pyridine derivative featuring a dimethoxymethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.[1]
Table 1: General and Physical Properties of 3-Chloro-5-(dimethoxymethyl)pyridine
| Property | Value | Source |
| CAS Number | 879326-81-5 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| InChI | 1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | [2] |
| SMILES | COC(OC)c1cncc(Cl)c1 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Chloro-5-(dimethoxymethyl)pyridine. While specific spectra for this exact compound are not widely published, data from analogous structures can provide valuable insights for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy groups. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Key signals would include those for the carbons of the pyridine ring, the acetal carbon, and the methoxy carbons.
Researchers should perform their own NMR analysis to obtain precise spectral data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of 3-Chloro-5-(dimethoxymethyl)pyridine. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.62 g/mol ), along with isotopic peaks characteristic of the presence of a chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected vibrations include C-H stretching and bending, C=N and C=C stretching from the pyridine ring, and C-O stretching from the dimethoxymethyl group.
Synthesis and Reactivity
Synthesis
The synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine core. A general strategy could involve the introduction of the dimethoxymethyl group onto a 3-chloro-5-substituted pyridine precursor. The dimethoxymethyl group often serves as a protected form of a formyl group.
A plausible synthetic pathway could involve the following conceptual steps:
Caption: Conceptual synthesis workflow for 3-Chloro-5-(dimethoxymethyl)pyridine.
Experimental Protocol (General Example for Acetal Formation):
A general procedure for the formation of a pyridine acetal from a corresponding carbonyl compound is as follows:
-
Dissolve the pyridine aldehyde or ketone in a suitable anhydrous solvent (e.g., methanol or a mixture of methanol and an inert solvent like toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin).
-
Add an excess of the corresponding alcohol (in this case, methanol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC). The removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation.
-
Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a generalized protocol and may require optimization for the specific synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine.
Reactivity
The reactivity of 3-Chloro-5-(dimethoxymethyl)pyridine is dictated by the interplay of its functional groups:
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the chloro and dimethoxymethyl substituents will influence the regioselectivity of such reactions. The nitrogen atom also imparts basic properties to the molecule, allowing for protonation and the formation of pyridinium salts.[5]
-
Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, which are often facilitated by the electron-deficient nature of the pyridine ring. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), enabling the introduction of a wide range of substituents at the 3-position.
-
Dimethoxymethyl Group: This acetal group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde (3-chloro-5-formylpyridine) under acidic conditions. This functionality allows for its use as a protected formyl group, which can be deprotected to participate in further reactions such as Wittig reactions, reductive aminations, and oxidations.
Caption: Key reactivity sites of 3-Chloro-5-(dimethoxymethyl)pyridine.
Stability and Storage
Substituted pyridines are generally stable compounds under standard laboratory conditions. However, prolonged exposure to strong acids can lead to the hydrolysis of the dimethoxymethyl group. It is recommended to store 3-Chloro-5-(dimethoxymethyl)pyridine in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[6][7][8] The pyridine ring can engage in various non-covalent interactions with biological targets, and its substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.[6]
While specific biological activities of 3-Chloro-5-(dimethoxymethyl)pyridine are not extensively reported, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. The chloro and protected formyl groups provide handles for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening in drug discovery programs. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[9][10][11]
Caption: Role of 3-Chloro-5-(dimethoxymethyl)pyridine in a drug discovery workflow.
Safety Information
As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-5-(dimethoxymethyl)pyridine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
This guide serves as a foundational resource for understanding the chemical properties of 3-Chloro-5-(dimethoxymethyl)pyridine. Further experimental investigation is encouraged to fully elucidate its physical properties, reactivity, and potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]
- 3. Pyridine, 3,5-dichloro- [webbook.nist.gov]
- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]

